

Lavendomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavendomycin, a potent peptide antibiotic, was first isolated from the fermentation broth of Streptomyces lavendulae subsp. brasilicus. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Lavendomycin**. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the biosynthetic and signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and antibiotic development.

Discovery and Producing Organism

Lavendomycin was discovered as a new basic peptide antibiotic produced by a strain of Streptomyces designated as Streptomyces lavendulae subsp. brasilicus[1][2][3]. The producing strain, No. 1446, was isolated from a soil sample collected in the Yaeyama Islands, Kagoshima Prefecture, Japan[1]. Morphological and physiological characterization confirmed its identity.

Taxonomy and Morphology

The producing organism, Streptomyces lavendulae subsp. brasilicus, exhibits typical characteristics of the Streptomyces genus. Morphological observations revealed that the



mature spores form chains of 10 to 30, often creating loops, hooks, or extended spirals[1]. The spores are cylindrical or oval, measuring 0.3-0.7 by 0.6-1.8 µm, with smooth surfaces[1]. The aerial mycelium is gray on inorganic salts-starch agar, and a pale yellow soluble pigment is produced without a distinctive reverse side pigment[1]. Whole-cell hydrolysates contain LL-diaminopimelic acid[1].

Cultural and Physiological Properties

The cultural and physiological characteristics of Streptomyces lavendulae subsp. brasilicus are summarized in the tables below. The strain grows at temperatures ranging from 10°C to 37°C, with an optimal growth temperature of 26°C[1]. It produces melanoid pigments in specific media and shows positive results for starch hydrolysis and milk peptonization[1].

Fermentation and Production

The production of **Lavendomycin** is achieved through submerged fermentation of Streptomyces lavendulae subsp. brasilicus.

Fermentation Media and Conditions

Optimal production of **Lavendomycin** is achieved using specific seed and production media. The compositions of these media are detailed in the experimental protocols section. The fermentation is typically carried out at 30°C for three days with aeration and agitation[4].

Isolation and Purification

A multi-step process is employed to isolate and purify **Lavendomycin** from the fermentation broth. The general workflow involves adsorption chromatography followed by further purification steps.

Extraction and Chromatography

The culture filtrate is subjected to adsorption on a column of Diaion HP-20. After washing, the active principle is eluted with aqueous methanol. Further purification is achieved through column chromatography on silica gel and crystallization to yield **Lavendomycin** dihydrochloride as colorless crystals[1].



Physicochemical and Biological Properties Physicochemical Characteristics

Lavendomycin is a basic, colorless crystalline substance that decomposes at temperatures above 205°C[1]. It is soluble in water and methanol and slightly soluble in ethanol[1]. The molecular formula has been established as C29H50N10O8 with a molecular weight of 666.73[1].

Biological Activity

Lavendomycin exhibits potent activity against Gram-positive bacteria, including strains of Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus faecalis[1]. It is inactive against Gram-negative bacteria and fungi[1][3]. In vivo studies in mice have shown its protective efficacy against experimental infections with Gram-positive bacteria[1]. The acute toxicity (LD50) in mice was found to be greater than 2 g/kg via subcutaneous injection[1][3].

Quantitative Data

The following tables summarize the quantitative data related to the producing organism, fermentation, and biological activity of **Lavendomycin**.

Table 1: Cultural Characteristics of Streptomyces lavendulae subsp. brasilicus (Strain No. 1446)[1]



| Medium | Growth | Aerial Mycelium | Soluble Pigment |
|-----------------------------|----------|-----------------|-----------------|
| Yeast-malt extract agar | Good | Gray | Pale Yellow |
| Oatmeal agar | Moderate | Gray | None |
| Inorganic salts-starch agar | Good | Gray | Pale Yellow |
| Tyrosine agar | Good | White to Gray | Brown |
| Nutrient agar | Moderate | White | Pale Yellow |
| Bennett's agar | Good | Gray | Pale Yellow |
| Glycerol asparagine agar | Good | Gray | None |

Table 2: Physiological Properties of Streptomyces lavendulae subsp. brasilicus (Strain No. 1446)[1]

| Property | Result |
|----------------------------|------------|
| Growth Temperature Range | 10 - 37 °C |
| Optimum Growth Temperature | 26 °C |
| Starch Hydrolysis | + |
| Milk Peptonization | + |
| Melanin Formation | + |
| Nitrate Reduction | - |

Table 3: Carbon Source Utilization of Streptomyces lavendulae subsp. brasilicus (Strain No. 1446)[1]



| Carbon Source | Utilization |
|---------------|-------------|
| D-Glucose | + |
| L-Arabinose | + |
| D-Xylose | + |
| D-Fructose | + |
| Sucrose | + |
| Raffinose | + |
| L-Rhamnose | + |
| D-Mannitol | + |
| myo-Inositol | + |
| Salicin | - |

Table 4: Antimicrobial Activity of Lavendomycin (MIC, $\mu g/mL$)[1]

| Test Organism | Serum Agar | Mueller Hinton Agar |
|-------------------------------|------------|---------------------|
| Staphylococcus aureus 209P | 0.39 | 0.78 |
| Staphylococcus aureus 47 | 0.39 | 1.56 |
| Staphylococcus epidermidis 87 | 0.39 | 0.78 |
| Streptococcus faecalis 50 | 12.5 | >400 |
| Bacillus subtilis ATCC 6633 | 0.39 | 0.78 |
| Escherichia coli NIHJ | >400 | >400 |
| Pseudomonas aeruginosa 33 | >400 | >400 |

Table 5: Physicochemical Properties of Lavendomycin[1]



| Property | Value |
|-------------------------------------|---|
| Appearance | Colorless crystals |
| Molecular Formula | C29H50N10O8 |
| Molecular Weight | 666.73 |
| Decomposition Point | > 205 °C |
| Optical Rotation [α]D ²¹ | -47.4° (c 0.4, H ₂ O) |
| UV Absorption (in H ₂ O) | End absorption |
| Solubility | Soluble in water, methanol; slightly soluble in ethanol |

Experimental Protocols Fermentation Protocol

- Seed Culture: A loopful of S. lavendulae subsp. brasilicus from a slant culture is inoculated into a 500-mL flask containing 100 mL of seed medium (e.g., 2% glucose, 1% peptone, 0.5% yeast extract, 0.5% meat extract, 0.5% NaCl, 0.05% MgSO₄·7H₂O, 0.2% CaCO₃, pH 7.0).
 The flask is incubated at 30°C for 48 hours on a rotary shaker.
- Production Culture: A 30-liter fermentor containing 20 liters of production medium (e.g., 3% soluble starch, 1% soybean meal, 0.5% corn steep liquor, 0.2% (NH₄)₂SO₄, 0.5% CaCO₃, pH
 7.0) is inoculated with 2% of the seed culture.
- Fermentation: The fermentation is carried out at 30°C for 72 hours with an aeration rate of 1 volume of air per volume of medium per minute (vvm) and agitation at 200 rpm.

Isolation and Purification Protocol

- Harvesting: The fermentation broth is centrifuged to separate the mycelium from the supernatant.
- Adsorption Chromatography: The supernatant is passed through a column packed with Diaion HP-20 resin. The column is washed with water.

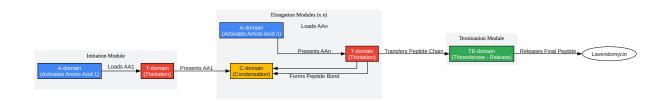


- Elution: The active compound is eluted with 65% aqueous methanol.
- Concentration: The eluate is concentrated under reduced pressure to dryness.
- Silica Gel Chromatography: The residue is dissolved in a small volume of methanol and applied to a silica gel column. The column is eluted with a solvent system of butanol-acetic acid-water (4:1:2).
- Crystallization: The active fractions are pooled, concentrated, and the residue is dissolved in hot methanol. Upon cooling, **Lavendomycin** dihydrochloride crystallizes as colorless needles. A final yield of approximately 99 mg can be obtained from a 25.5-liter fermentation[1].

Signaling Pathways and Experimental Workflows Lavendomycin Biosynthesis Pathway

Lavendomycin is a non-ribosomal peptide synthesized by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). While the specific gene cluster for **Lavendomycin** has not been fully detailed in publicly available literature, a generalized workflow for NRPS-mediated peptide synthesis can be depicted. The process involves the sequential addition of amino acid monomers by distinct modules within the NRPS enzyme. Each module is responsible for the recognition, activation, and condensation of a specific amino acid.





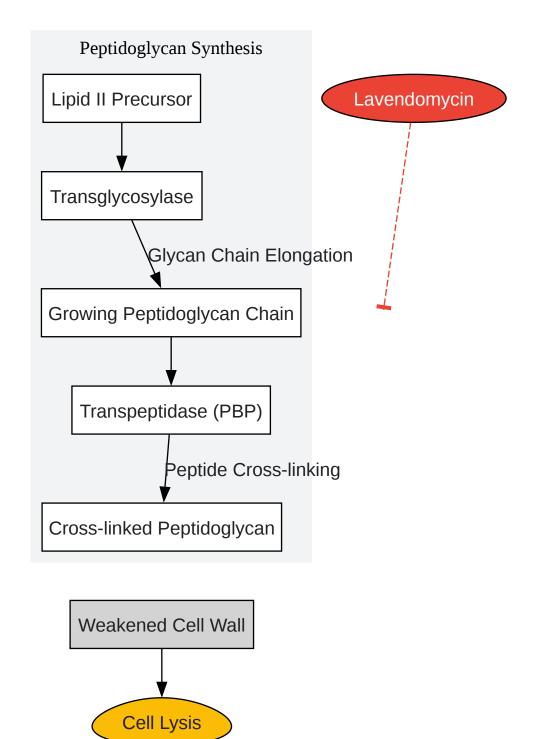
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Caption: Generalized workflow for Non-Ribosomal Peptide Synthesis of Lavendomycin.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Preliminary studies suggest that **Lavendomycin** targets the bacterial cell wall[5]. As a peptide antibiotic, it is plausible that its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical process for bacterial cell wall integrity. A likely target is the transpeptidation step, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands. Inhibition of this step weakens the cell wall, leading to cell lysis.





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